(2S,3S,5S)-2-Amino-3-hydroxy-1,6-diphenylhexane-5-N-carbamoyl-L-valine Amide
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Overview
Description
(2S,3S,5S)-2-Amino-3-hydroxy-1,6-diphenylhexane-5-N-carbamoyl-L-valine Amide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its diverse reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,5S)-2-Amino-3-hydroxy-1,6-diphenylhexane-5-N-carbamoyl-L-valine Amide typically involves multiple steps, starting from readily available precursors. One common approach is the use of amino acids and phenyl-containing compounds as starting materials. The synthesis may involve protection and deprotection steps, as well as the use of coupling reagents to form the desired amide bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S,3S,5S)-2-Amino-3-hydroxy-1,6-diphenylhexane-5-N-carbamoyl-L-valine Amide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2S,3S,5S)-2-Amino-3-hydroxy-1,6-diphenylhexane-5-N-carbamoyl-L-valine Amide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its ability to interact with biological macromolecules makes it a valuable tool for understanding biochemical pathways and mechanisms.
Medicine
In medicine, this compound has potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions. Its unique structure and reactivity can be exploited to design molecules with improved efficacy and selectivity.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its versatility and reactivity make it suitable for use in various manufacturing processes, including the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of (2S,3S,5S)-2-Amino-3-hydroxy-1,6-diphenylhexane-5-N-carbamoyl-L-valine Amide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
- (2S,3S,5S)-2-Amino-3-hydroxy-5-(tert-butyloxycarbonylamino)-1,6-diphenylhexane
- (2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane succinate
Uniqueness
Compared to similar compounds, (2S,3S,5S)-2-Amino-3-hydroxy-1,6-diphenylhexane-5-N-carbamoyl-L-valine Amide stands out due to its specific stereochemistry and functional groups
Properties
IUPAC Name |
(2S)-N-[(2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(carbamoylamino)-3-methylbutanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4O3/c1-16(2)22(28-24(26)31)23(30)27-19(13-17-9-5-3-6-10-17)15-21(29)20(25)14-18-11-7-4-8-12-18/h3-12,16,19-22,29H,13-15,25H2,1-2H3,(H,27,30)(H3,26,28,31)/t19-,20-,21-,22-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNVZVQZHGDMFF-CMOCDZPBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)N)O)NC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)N)O)NC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652433 |
Source
|
Record name | N-[(2S,4S,5S)-5-Amino-4-hydroxy-1,6-diphenylhexan-2-yl]-N~2~-carbamoyl-L-valinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1356922-07-0 |
Source
|
Record name | N-[(2S,4S,5S)-5-Amino-4-hydroxy-1,6-diphenylhexan-2-yl]-N~2~-carbamoyl-L-valinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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